3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine CAS 2177259-46-8 chemical properties
3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine CAS 2177259-46-8 chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine (CAS 2177259-46-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, CAS 2177259-46-8. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and the well-established chemistry of the 1,2,4-triazole scaffold to present a detailed profile. The document covers predicted physicochemical properties, spectroscopic characteristics, and expected chemical reactivity. Furthermore, it delves into a plausible synthetic pathway and discusses the potential of this molecule within the realm of medicinal chemistry, drawing on the broad biological activities of related 1,2,4-triazole derivatives. This guide is intended to serve as a valuable resource for researchers and scientists in drug discovery and development by providing a foundational understanding of this specific chemical entity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of 1,2,4-triazole are known to exhibit antifungal, antiviral, anti-inflammatory, and anticancer properties, among others.[2][3] The presence of three nitrogen atoms in the five-membered ring allows for a variety of intermolecular interactions, making them effective pharmacophores.[2] The specific compound, 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine, incorporates a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a phenyl group, which provides a scaffold for further functionalization. The primary amine at the 5-position offers a key site for chemical modification and interaction with biological targets.
Molecular Structure and Identifiers
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IUPAC Name: 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine
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CAS Number: 2177259-46-8
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Molecular Formula: C₁₂H₁₃N₃
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Molecular Weight: 199.25 g/mol
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Canonical SMILES: C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3
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InChI Key: MLOGPNMYHQADBA-UHFFFAOYSA-N
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 2.1 | PubChemLite[4] |
| Hydrogen Bond Donors | 1 | PubChemLite[4] |
| Hydrogen Bond Acceptors | 3 | PubChemLite[4] |
| Rotatable Bond Count | 2 | PubChemLite[4] |
Proposed Synthesis Pathway
A plausible synthetic route for 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine can be extrapolated from established methods for synthesizing 5-substituted 3-amino-1,2,4-triazoles.[5][6] A common approach involves the condensation of aminoguanidine with a carboxylic acid or its derivative. In this case, the synthesis would likely proceed via the reaction of N-phenylaminoguanidine with cyclopropanecarbonyl chloride or a related activated cyclopropanecarboxylic acid derivative.
Caption: Proposed synthesis of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.
Experimental Protocol (Hypothetical):
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To a solution of N-phenylaminoguanidine hydrochloride in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of cyclopropanecarbonyl chloride dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture and pour it into ice-water.
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Collect the resulting precipitate by filtration.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine.
Spectroscopic and Analytical Characterization (Predicted)
Based on the structure, the following spectroscopic data can be anticipated:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for the phenyl protons (likely in the range of δ 7.0-8.0 ppm). Signals for the cyclopropyl protons (a multiplet for the CH group and multiplets for the CH₂ groups, likely in the upfield region of δ 0.5-1.5 ppm). A broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the two distinct carbons of the triazole ring. Signals corresponding to the phenyl carbons. Upfield signals for the cyclopropyl carbons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C-H stretching for the aromatic and cyclopropyl groups. C=N and N=N stretching vibrations characteristic of the triazole ring (around 1500-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 200.11823 (predicted).[4] |
Chemical Reactivity
The chemical reactivity of 3-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-5-amine is dictated by the interplay of the 1,2,4-triazole ring and the exocyclic amino group.
Reactivity of the Amino Group
The 5-amino group is expected to be a primary site for electrophilic attack.
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Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides.[7][8] This reaction can be used to introduce a variety of functional groups.
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Schiff Base Formation: Reaction with aldehydes and ketones will likely lead to the formation of the corresponding Schiff bases (imines).[5][6] This is a common reaction for primary amines and a useful method for further functionalization.
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Alkylation: While alkylation can occur on the amino group, competitive alkylation on the nitrogen atoms of the triazole ring is also possible.[9] The regioselectivity of alkylation would likely depend on the reaction conditions and the nature of the alkylating agent.
Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is generally stable but can undergo reactions under specific conditions.
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Electrophilic Substitution: Electrophilic substitution on the phenyl ring is possible, with the triazole moiety acting as a directing group.
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N-Alkylation/N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be alkylated or arylated. Computational studies on related C-amino-1,2,4-triazoles suggest that the N-2 and N-4 positions are potential sites of attack.[9]
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Tautomerism: 1,2,4-triazoles with a hydrogen on a ring nitrogen can exhibit annular tautomerism. For 3,5-disubstituted-1H-1,2,4-triazoles, the position of the tautomeric hydrogen can be influenced by the electronic properties of the substituents.[10][11]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine (C12H13N3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
